molecular formula C21H34N2O4 B5117882 3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide

3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide

Cat. No.: B5117882
M. Wt: 378.5 g/mol
InChI Key: ONULRPRZMCLWQN-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide is a complex organic compound characterized by its benzamide structure with multiple ethoxy groups and a piperidinyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is to first synthesize 3,4,5-triethoxybenzoic acid, which is then converted to its acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 1-isopropyl-4-piperidinamine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: : The benzamide group can be reduced to an amine.

  • Substitution: : The piperidinyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

  • Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Ethoxy groups can be converted to ethyl glyoxal or ethyl carboxylic acids.

  • Reduction: : The benzamide group can be reduced to form 3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzylamine.

  • Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, 3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide can be used as a probe to study biological systems, particularly in understanding protein interactions and enzyme activities.

Medicine

Industry

In industry, it can be used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-triethoxy-N-(1-propyl-4-piperidinyl)benzamide

  • 3,4,5-triethoxy-N-(1-ethyl-4-piperidinyl)benzamide

Uniqueness

3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide is unique due to its specific substitution pattern on the piperidinyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3,4,5-triethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O4/c1-6-25-18-13-16(14-19(26-7-2)20(18)27-8-3)21(24)22-17-9-11-23(12-10-17)15(4)5/h13-15,17H,6-12H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONULRPRZMCLWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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